N-[(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)carbamothioyl]acetamide
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Overview
Description
N-{[(3-cyano-4,6-dimethyl-2-oxo-1(2H)-pyridinyl)amino]carbonothioyl}acetamide is a compound that belongs to the class of cyanoacetamides. These compounds are known for their diverse biological activities and are often used as precursors for the synthesis of various heterocyclic compounds. The presence of cyano and carbonothioyl groups in the molecule makes it highly reactive and suitable for various chemical transformations.
Preparation Methods
The synthesis of N-{[(3-cyano-4,6-dimethyl-2-oxo-1(2H)-pyridinyl)amino]carbonothioyl}acetamide can be achieved through several methods:
Stirring without Solvent at Steam Bath: Ethyl cyanoacetate is stirred with amines at 70°C for 6 hours, followed by stirring at room temperature overnight.
Fusion Method: The solvent-free reaction of aryl amines with ethyl cyanoacetate is one of the most widely used methods for the preparation of cyanoacetanilides.
Chemical Reactions Analysis
N-{[(3-cyano-4,6-dimethyl-2-oxo-1(2H)-pyridinyl)amino]carbonothioyl}acetamide undergoes various types of chemical reactions:
Condensation Reactions: The compound can undergo condensation reactions with different reagents to form various heterocyclic compounds.
Cyclization Reactions: It can be cyclized to produce N-substituted 2-pyridone derivatives under conventional heating or ultrasonic methods.
Substitution Reactions: The active hydrogen on C-2 can participate in various substitution reactions, leading to the formation of different products.
Scientific Research Applications
N-{[(3-cyano-4,6-dimethyl-2-oxo-1(2H)-pyridinyl)amino]carbonothioyl}acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{[(3-cyano-4,6-dimethyl-2-oxo-1(2H)-pyridinyl)amino]carbonothioyl}acetamide involves its interaction with various molecular targets and pathways. The cyano and carbonothioyl groups in the molecule make it highly reactive, allowing it to interact with different enzymes and proteins. This interaction can lead to the inhibition of specific enzymes or the activation of certain pathways, resulting in its biological effects .
Comparison with Similar Compounds
N-{[(3-cyano-4,6-dimethyl-2-oxo-1(2H)-pyridinyl)amino]carbonothioyl}acetamide can be compared with other similar compounds, such as:
N-cyanoacetamides: These compounds share similar structural features and reactivity patterns.
N-substituted 2-pyridone derivatives: These compounds are also derived from cyanoacetamides and have similar biological activities.
Cyanoacetanilides: These compounds are prepared using similar synthetic methods and have comparable chemical properties.
The uniqueness of N-{[(3-cyano-4,6-dimethyl-2-oxo-1(2H)-pyridinyl)amino]carbonothioyl}acetamide lies in its specific structural features, which confer distinct reactivity and biological activities.
Properties
Molecular Formula |
C11H12N4O2S |
---|---|
Molecular Weight |
264.31 g/mol |
IUPAC Name |
N-[(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)carbamothioyl]acetamide |
InChI |
InChI=1S/C11H12N4O2S/c1-6-4-7(2)15(10(17)9(6)5-12)14-11(18)13-8(3)16/h4H,1-3H3,(H2,13,14,16,18) |
InChI Key |
SYDDNJFRSHUGBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)N1NC(=S)NC(=O)C)C#N)C |
Origin of Product |
United States |
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